molecular formula C20H22N2O4S B2610943 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1798618-42-4

2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2610943
CAS No.: 1798618-42-4
M. Wt: 386.47
InChI Key: DRCQCPDWDIIWAM-UHFFFAOYSA-N
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Description

This compound features a benzoxazolone core (2-oxobenzo[d]oxazol-3(2H)-yl) linked to an acetamide group substituted with a tetrahydro-2H-pyran-4-yl (THP) and a 2-(thiophen-2-yl)ethyl moiety. The benzoxazolone scaffold is known for its pharmacological relevance, particularly in targeting neurological and inflammatory pathways, while the THP and thiophene groups enhance lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(oxan-4-yl)-2-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-thiophen-2-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c23-19(14-22-17-5-1-2-6-18(17)26-20(22)24)21(15-8-11-25-12-9-15)10-7-16-4-3-13-27-16/h1-6,13,15H,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCQCPDWDIIWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Oxobenzoxazole Core: This step often starts with the cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under dehydrating conditions to form the oxobenzoxazole ring.

    Attachment of the Tetrahydropyran Group: The tetrahydropyran moiety can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the oxobenzoxazole core is replaced by a tetrahydropyran-containing nucleophile.

    Incorporation of the Thiophene Moiety: The thiophene group is typically introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxobenzoxazole ring or the acetamide group, potentially yielding amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic reagents (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide exhibit promising anticancer properties. For instance, modifications of benzoxazole derivatives have shown selective uptake by cancer cells, suggesting potential as targeted anticancer agents . These compounds may act by inhibiting specific molecular targets involved in cancer cell proliferation.

Enzyme Inhibition

This compound may serve as a scaffold for the development of enzyme inhibitors. Its structural components can interact with active sites of enzymes, blocking substrate access and thus inhibiting enzymatic activity. The design of such inhibitors is crucial in drug development for various diseases, including metabolic disorders and cancers.

Antimicrobial Properties

The antimicrobial activity of related compounds has been evaluated against various bacterial strains. Studies indicate that derivatives of oxobenzothiazole can exhibit significant activity against gram-positive bacteria, highlighting their potential as antimicrobial agents . Further exploration into the structure-activity relationship could lead to the development of new antibiotics.

Anti-inflammatory Effects

In silico studies have suggested that this compound may exhibit anti-inflammatory properties by acting as a 5-lipoxygenase inhibitor. This enzyme plays a key role in the inflammatory response, and its inhibition could provide therapeutic benefits in conditions such as asthma or arthritis .

Synthesis and Characterization

The synthesis of This compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired structure. Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the molecular structure and purity of the synthesized compound .

Case Study: Anticancer Screening

A recent study screened several benzoxazole derivatives for their cytotoxicity against different cancer cell lines (e.g., HCT116, MCF7). Results indicated that certain modifications led to enhanced cytotoxic effects, suggesting that structural variations can significantly impact biological activity .

Case Study: Enzyme Interaction Studies

Another investigation focused on the enzyme inhibition potential of similar compounds using molecular docking studies. The results demonstrated favorable binding interactions with target enzymes, supporting further development as therapeutic agents against specific diseases.

Mechanism of Action

The mechanism of action of 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzoxazolone Cores

PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)

  • Key Features : Shares the benzoxazolone core but replaces THP/thiophene with pyridinylmethyl and N-methyl-phenyl groups.
  • Bioactivity : Acts as a TSPO-selective SPECT ligand for neuroimaging, demonstrating high binding affinity (Ki < 10 nM) in vitro .
  • Advantage Over Target Compound : Validated targeting capability for neurological applications; however, the absence of THP may reduce metabolic stability compared to the target compound.

3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide

  • Key Features : Simplifies the acetamide linker to a propanamide chain without THP or thiophene substituents.
  • Synthetic Data : Exhibits 18% conversion under specific conditions, suggesting lower synthetic efficiency compared to the target compound’s more complex structure .
  • Functional Implication : Reduced steric bulk may enhance solubility but limit receptor-binding specificity.
Acetamide Derivatives with Heterocyclic Substituents

N-(1,3-Thiazol-2-yl)-2-(2,6-dichlorophenyl)acetamide

  • Key Features : Replaces benzoxazolone with a thiazole ring and dichlorophenyl group.
  • Structural Data : Exhibits intermolecular N–H⋯N hydrogen bonding, enhancing crystal packing stability .
  • Comparison : The thiophene-ethyl group in the target compound may offer superior π-π stacking interactions in biological systems compared to dichlorophenyl.

Goxalapladib (Naphthyridine-based acetamide)

  • Key Features : Utilizes a naphthyridine core with trifluoromethyl and difluorophenyl groups.
  • Therapeutic Application : Approved for atherosclerosis treatment, highlighting the role of fluorinated substituents in enhancing target selectivity and metabolic resistance .
  • Divergence : The target compound’s benzoxazolone core may prioritize CNS penetration over cardiovascular targeting.
Compounds with Thiophene-Ethyl Substituents

N-(Tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl) Derivatives

  • Examples : Pharmacopeial compounds like (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine .
  • Comparison : The target compound’s dual substitution (THP + thiophene) may optimize blood-brain barrier permeability relative to simpler thiophene derivatives.

Biological Activity

The compound 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide is a complex organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Structure

The molecular formula of the compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, and it features several distinct moieties:

  • Benzoxazole core : This structure is known for various biological activities, including anti-cancer properties.
  • Tetrahydropyran ring : Often contributes to the pharmacokinetic profile of compounds.
  • Thienyl group : Known to enhance biological activity through interactions with various biological targets.

Physical Properties

PropertyValue
Molecular Weight372.4 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar benzoxazole derivatives. For instance, derivatives containing the oxobenzo[d]oxazole structure have shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study examining the anticancer effects of related compounds, the Sulforhodamine B (SRB) assay was utilized to evaluate cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structures exhibited significant inhibition of cell growth in lung cancer cell lines, suggesting that the oxobenzo[d]oxazole moiety plays a crucial role in enhancing anticancer activity .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in cancer progression.
  • Cell Signaling Modulation : The compound could influence pathways such as the TGF-β signaling pathway, which is implicated in tumor growth and metastasis .

In vitro Studies

In vitro studies have demonstrated that related compounds can inhibit autophosphorylation of ALK5 (activin-like kinase 5), which is crucial for TGF-β signaling. This inhibition correlates with reduced cell viability in cancer models .

In vivo Studies

Preclinical models have shown that administration of similar compounds resulted in significant tumor growth inhibition without notable toxicity, indicating a favorable therapeutic index .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other known compounds:

Compound NameActivity TypeIC50 (nM)
4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran)ALK5 Inhibitor25
6-Nitro-2-oxo-benzoxazole derivativeAntitumorVaries

These comparisons illustrate that while there are compounds with potent activities, the unique combination of moieties in the target compound may provide distinct advantages.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling of benzo[d]oxazolone derivatives with tetrahydro-2H-pyran-4-amine and thiophen-2-ylethylamine. Key steps include:
  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous DMF/THF under nitrogen .
  • Oxazolone ring stabilization : Optimize pH (neutral to slightly acidic) to prevent hydrolysis of the oxazolone moiety during purification .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while reflux in methanol/ethanol aids in crystallization .
  • Catalysts : TBHP-mediated oxidation under reflux enhances reaction efficiency for similar acetamide derivatives .

Q. How can structural characterization of this compound be systematically validated?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR : Assign peaks for the benzo[d]oxazolone (δ 6.8–7.5 ppm for aromatic protons), tetrahydro-2H-pyran (δ 3.2–4.0 ppm for ether protons), and thiophene (δ 6.5–7.2 ppm) .
  • IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for oxazolone and acetamide) and thiophene C-S vibrations (~680 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
  • Elemental analysis : Match calculated vs. experimental C, H, N, S content (deviation <0.3%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., benzoxazolone and thiophene derivatives):
  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase/GTPase activity assays) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s therapeutic potential?

  • Methodological Answer : Focus on modifying key pharmacophores:
  • Benzo[d]oxazolone : Introduce electron-withdrawing groups (e.g., -NO₂, -CN) at position 5 to enhance electrophilic reactivity .
  • Thiophene moiety : Replace with substituted furans or pyrroles to assess π-π stacking efficiency in target binding .
  • Tetrahydro-2H-pyran : Explore stereochemistry (e.g., axial vs. equatorial substituents) to improve metabolic stability .
  • Data analysis : Use multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity .

Q. What strategies resolve contradictions in reported biological data for structurally related compounds?

  • Methodological Answer : Address discrepancies through:
  • Assay standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentration in kinase assays) .
  • Metabolic profiling : Use LC-MS to identify active metabolites that may contribute to off-target effects .
  • Computational docking : Compare binding poses of analogs with conflicting activity (e.g., pose differences in hydrophobic pockets) .

Q. How can computational methods predict metabolic pathways and toxicity risks?

  • Methodological Answer : Employ in silico tools:
  • Metabolism prediction : Use software like MetaSite to identify CYP450-mediated oxidation sites (e.g., thiophene S-oxidation) .
  • Toxicity screening : Apply QSAR models for hepatotoxicity (e.g., DILI predictor) and cardiotoxicity (hERG binding affinity) .
  • ADME profiling : Calculate logD (octanol-water distribution) and P-glycoprotein substrate likelihood .

Q. What experimental designs are effective for optimizing reaction scalability while maintaining purity?

  • Methodological Answer : Implement flow chemistry and DoE (Design of Experiments):
  • Continuous flow synthesis : Use microreactors to control exothermic reactions (e.g., amide coupling) and reduce byproducts .
  • DoE parameters : Vary temperature, solvent ratio, and catalyst loading to identify critical factors (e.g., Pareto analysis) .
  • Purification : Scale-up column chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) .

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